![molecular formula C22H16ClFN4O3 B2933227 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 923165-23-5](/img/no-structure.png)

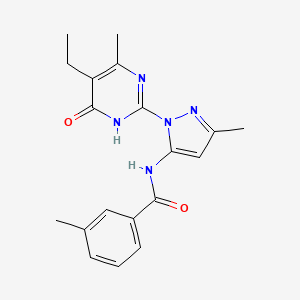

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

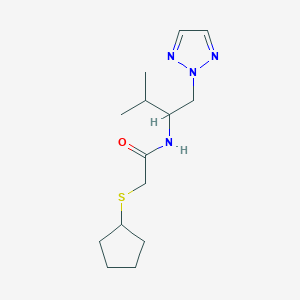

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV Activity

This compound has been studied for its potential anti-HIV properties. A related series of compounds with a similar structure have shown activity against HIV-1-induced cytopathicity in MT-4 cell cultures . The presence of the chlorobenzyl group is significant in these studies, suggesting that our compound may also exhibit similar antiviral effects.

Antiallergy Potential

Compounds with structural similarities to our molecule have demonstrated promising antiallergic activities. They have been found to act as leukotriene D4 receptor antagonists and orally active mast cell stabilizers . This indicates that our compound could be a candidate for the development of new antiallergic medications.

Voltage-Dependent Calcium Channel Blockers

Derivatives of thiadiazine, which share a common structural motif with our compound, have been synthesized and evaluated as voltage-dependent calcium channel blockers . This suggests that our compound might be useful in the study of cardiovascular diseases and the development of treatments targeting calcium channels.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The chlorobenzyl moiety present in our compound is a feature often seen in NNRTIs, which are a class of antiretroviral drugs used to treat HIV/AIDS. These inhibitors work by binding to reverse transcriptase and preventing the transcription of viral RNA into DNA . Our compound could potentially be explored for its NNRTI activity.

Synthesis of Heterocyclic Compounds

The pyridopyrimidinone core of the compound is a versatile scaffold for the synthesis of various heterocyclic compounds. These structures are of interest due to their wide range of biological activities and potential pharmaceutical applications .

Pharmacological Evaluation

Similar structures have been synthesized and pharmacologically evaluated for various activities, including their potential as human cytomegalovirus inhibitors . This suggests that our compound could also be evaluated for its pharmacological properties in virology research.

Each of these applications offers a unique avenue for scientific exploration and potential therapeutic development. The compound’s diverse structural features make it a valuable target for further research in these areas. <|\end|> OP: ### Anti-HIV Research The structural analogs of our compound have been synthesized and evaluated for their potential to inhibit HIV replication. One particular study demonstrated that a compound with a similar chlorobenzyl group exhibited activity against HIV-1, suggesting that our compound may also hold promise as an anti-HIV agent .

Antiallergic Drug Development

Research on structurally related molecules has revealed significant antiallergic activities, including the inhibition of leukotriene D4 receptors and stabilization of mast cells. These findings indicate that our compound could be explored for its potential as a novel antiallergic drug .

Calcium Channel Blockade

Compounds with a thiadiazine core, which is structurally related to our compound, have been investigated as voltage-dependent calcium channel blockers. This implies that our compound might be beneficial in researching and treating diseases associated with calcium channel dysregulation .

Non-Nucleoside Reverse Transcriptase Inhibition

The chlorobenzyl component is a common feature in non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV/AIDS. This suggests that our compound could be studied for its potential NNRTI activity, contributing to the fight against HIV/AIDS .

Heterocyclic Chemistry

The pyridopyrimidinone framework of our compound is a key structure in heterocyclic chemistry, offering a platform for the synthesis of a wide array of biologically active compounds. This makes it an interesting candidate for the development of new pharmaceuticals .

Virology and Pharmacology

Similar compounds have been synthesized and assessed for their pharmacological properties, including activity against human cytomegalovirus. This suggests that our compound could be valuable in virological research and the development of antiviral drugs .

These applications highlight the versatility and potential of “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide” in various fields of scientific research. Each application could lead to significant advancements in medical science and therapeutic interventions. OP: ### Anti-HIV Research The structural analogs of our compound have been synthesized and evaluated for their potential to inhibit HIV replication. One particular study demonstrated that a compound with a similar chlorobenzyl group exhibited activity against HIV-1, suggesting that our compound may also hold promise as an anti-HIV agent .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with N-(4-fluorophenyl)acetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "N-(4-fluorophenyl)acetamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a catalyst to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with N-(4-fluorophenyl)acetamide in the presence of a coupling agent to form the final product." ] } | |

CAS RN |

923165-23-5 |

Product Name |

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide |

Molecular Formula |

C22H16ClFN4O3 |

Molecular Weight |

438.84 |

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C22H16ClFN4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29) |

InChI Key |

RMQXNSCNPPYCOC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2933147.png)

![3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933149.png)

![5-[1-(Cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B2933150.png)

![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B2933153.png)

![4-[[1-(4-Fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2933158.png)

![N-(3-ethyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}isoxazol-5-yl)acetamide](/img/structure/B2933161.png)

![2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2933165.png)

![3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B2933166.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2933167.png)